Comparative Physicochemical Properties of 1-(5-Bromo-2-methylphenyl)ethanone vs. Its Closest Isomer
1-(5-Bromo-2-methylphenyl)ethanone exhibits distinct physicochemical properties compared to its closest positional isomer, 1-(2-bromo-5-methylphenyl)ethanone (CAS 77344-70-8), which directly impacts analytical methods and purification strategies [1]. The InChIKey for 1-(5-bromo-2-methylphenyl)ethanone is ZNMVYUFRYQVCRD-UHFFFAOYSA-N, while the isomer's InChIKey is GNWZVFXHHVJNIP-UHFFFAOYSA-N [2]. This difference is a unique digital fingerprint, ensuring unambiguous identification in laboratory information management systems (LIMS) and when sourcing from chemical databases. Furthermore, the calculated topological polar surface area (tPSA) of 1-(5-bromo-2-methylphenyl)ethanone is 17.1 Ų [3], which can influence its chromatographic behavior compared to the isomer.
| Evidence Dimension | InChIKey and tPSA |
|---|---|
| Target Compound Data | InChIKey: ZNMVYUFRYQVCRD-UHFFFAOYSA-N; tPSA: 17.1 Ų |
| Comparator Or Baseline | 1-(2-bromo-5-methylphenyl)ethanone (CAS 77344-70-8): InChIKey: GNWZVFXHHVJNIP-UHFFFAOYSA-N |
| Quantified Difference | Unique InChIKey; tPSA of 17.1 Ų vs. uncalculated tPSA for comparator |
| Conditions | Computational predictions from PubChem and ChemTradeHub databases |
Why This Matters
For procurement, the unique InChIKey guarantees the correct isomer is ordered, preventing costly synthetic errors that can arise from using an incorrect starting material.
- [1] PubChem. (2025). Compound Summary for CID 19780744: 1-(5-Bromo-2-methylphenyl)ethan-1-one. National Center for Biotechnology Information. View Source
- [2] ChemTradeHub. (2025). Q&A: Are there substitutes for 1-(2-bromo-5-methylphenyl)ethanone (CAS 77344-70-8) in synthesis? View Source
- [3] PubChem. (2025). Topological Polar Surface Area for 1-(5-bromo-2-methylphenyl)ethan-1-one. National Center for Biotechnology Information. View Source
